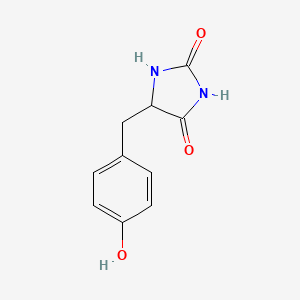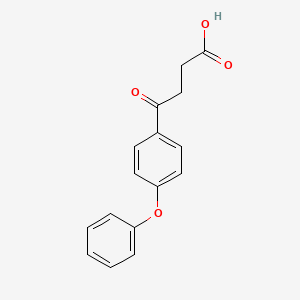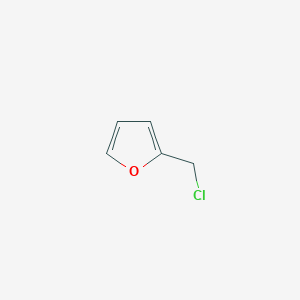
2-(Chloromethyl)furan
Übersicht
Beschreibung
2-(Chloromethyl)furan (CMF) is a heterocyclic organic compound with a molecular formula of C4H5ClO. CMF is a colorless liquid at room temperature and is soluble in most organic solvents. It is a versatile intermediate in organic synthesis, as well as a key building block for numerous pharmaceuticals, agrochemicals, and other chemicals. CMF has been studied extensively in recent years due to its potential applications in medicinal chemistry, biochemistry, and other fields.
Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Furfurylketones : 2-(Chloromethyl)furan has been used as an electrophile in the synthesis of 2-furfurylketones. This process involves reacting it with lithium trialkylalkynylborates, followed by oxidation with H2O2 under basic conditions. This method offers a new approach for preparing 2-furfurylketones (李南生, 邓敏智, & 何文凯, 2010).
Reactions with Lithium Trialkylalkynylborates : The reaction of this compound with lithium trialkylalkynylborates has been studied to determine the configuration of major reaction products. The reaction shows high stereoselectivity, which is useful for the preparation of furan derivatives (L. Nan, 1991).
Production of Acid Chloride Derivatives : Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced from biomass-derived 5-(chloromethyl)furfural (CMF). These derivatives are useful intermediates in the production of biofuels and polymers (S. Dutta, Linglin Wu, & M. Mascal, 2015).
Electrochemical Incorporation into Biomass-derived Molecules : this compound derivatives undergo electrochemical reduction to produce enolate anions, which can then be converted into valuable biochemicals. This expands the derivative scope of CMF as a biobased platform molecule (Huitao Ling et al., 2022).
Alkoxylation in Phase-Transfer Catalysis : 2-(Dichloromethyl)furan reacts with KOH and alcohols in the presence of a phase-transfer catalyst to form dihydrofurans and dialkoxymethylfurans. This process demonstrates the versatility of this compound in organic synthesis (K. N. Shavrin et al., 1991).
Gold Catalysis in Phenol Synthesis : The impact of different substituents, including chloromethyl groups, on the furan ring in gold-catalyzed phenol synthesis has been explored. This study provides insights into the influence of various functional groups in catalytic reactions (A. Hashmi et al., 2006).
Wirkmechanismus
Target of Action
It is known to react with various compounds in chemical reactions
Mode of Action
2-(Chloromethyl)furan acts as an electrophile, reacting with other compounds in chemical reactions . For example, it can react with lithium trialkylalkynylborates, followed by oxidation with H2O2 under basic conditions to afford 2-furfurylketones
Biochemical Pathways
It is known to be involved in the synthesis of various furanic compounds, which are important in the production of biofuels and polymers .
Result of Action
The result of this compound’s action is the production of various furanic compounds, which have applications in the synthesis of new fuels and polymer precursors . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of reactions involving this compound can be affected by the reaction conditions, such as temperature and pH . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(Chloromethyl)furan plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may affect cellular function . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on cells are diverse and can influence several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. This compound can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and DNA . This oxidative stress can activate signaling pathways that result in changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to affect the expression of genes involved in detoxification and stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with biomolecules. The chloromethyl group of this compound can react with nucleophilic sites on proteins and DNA, leading to the formation of stable covalent bonds . This can result in the inhibition or activation of enzymes, depending on the specific site of interaction. Additionally, the formation of covalent adducts with DNA can lead to mutations and other genetic alterations . The compound’s ability to generate reactive intermediates through its interaction with cytochrome P450 enzymes also contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products of this compound may have different biochemical properties and can influence cellular function in distinct ways. Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxicity, including liver damage and systemic inflammation . Studies have identified a no-observed-adverse-effect level (NOAEL) for this compound, which provides a threshold below which no significant adverse effects are observed . Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and potential carcinogenicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can undergo further reactions . These intermediates can be conjugated with glutathione, a key antioxidant, to form less toxic compounds that are excreted from the body . The metabolism of this compound can also affect metabolic flux and alter the levels of various metabolites in the liver .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is also affected by its lipophilicity, which allows it to cross cell membranes and reach various organs .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also be found in the nucleus, where it may form covalent adducts with DNA . The subcellular localization of this compound can influence its activity and function, as well as its potential to cause cellular damage .
Eigenschaften
IUPAC Name |
2-(chloromethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANBJDIOIDQSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277135 | |
| Record name | 2-(CHLOROMETHYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617-88-9 | |
| Record name | 2-(Chloromethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(CHLOROMETHYL)FURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(CHLOROMETHYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloromethylfuran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3Q2ZT7B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-(Chloromethyl)furan in organic synthesis?
A1: this compound is a versatile building block in organic synthesis, primarily due to its reactive chloromethyl group. This functionality allows it to participate in various nucleophilic substitution reactions, leading to a diverse range of furan derivatives.
- Palladium-catalyzed allylation: this compound reacts with allyltributylstannane [] and allyl pinacolborate [] under palladium catalysis to yield allylated furan derivatives. This reaction proceeds regioselectively, primarily targeting the furan ring and leading to either dearomatized products or allylated heteroarenes depending on the reaction conditions and substituents.
- Reaction with lithium trialkylalkynylborates: Reacting this compound with lithium trialkylalkynylborates followed by oxidation produces 2-furfurylketones in good yields [, ]. This reaction pathway provides a facile method for synthesizing this class of compounds.
Q2: Are there any stereochemical aspects associated with the reactions of this compound?
A2: Yes, the reactions of this compound can exhibit stereoselectivity. For instance, in its reaction with lithium trialkylalkynylborates, the major products are formed with E-configuration, as determined by 1H NMR NOE analysis []. The ratio of E and Z isomers is approximately 80:20, indicating a high degree of stereoselectivity.
Q3: Has this compound been investigated for its biological activity?
A3: While this compound itself hasn't been extensively studied for biological activity, a related compound, 5-(Chloromethyl)furfural, has shown mutagenic and cytotoxic properties in bacteria []. This derivative is significantly more potent than the corresponding sulfuric acid ester, 5-[(sulfooxy)methyl]furfural. The presence of the aldehyde group appears to be crucial for the observed activity, as 2-[(sulfooxy)methyl]- and 2-(Chloromethyl)furans lacking this functionality did not exhibit significant mutagenicity [].
Q4: Are there any known challenges associated with the reactivity of this compound?
A4: Yes, this compound can undergo unexpected reactions under certain conditions. For example, it has been reported to react abnormally with cyanide ions, deviating from the expected nucleophilic substitution pathway []. These abnormal reactions highlight the importance of carefully controlling reaction conditions when utilizing this compound.
Q5: What analytical techniques are commonly used to characterize the products obtained from reactions involving this compound?
A5: Researchers frequently employ a combination of techniques to characterize the products derived from this compound reactions, including:
- Gas Chromatography (GC): Used to analyze the product mixtures and determine the ratio of isomers formed [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful tool, particularly 1H NMR, provides detailed structural information about the products. Notably, the NOE technique has been utilized to determine the configuration of major reaction products [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






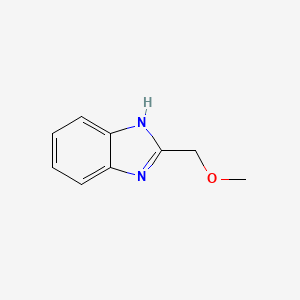
![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)

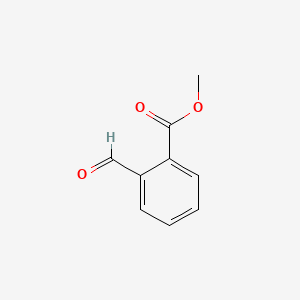
![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)



